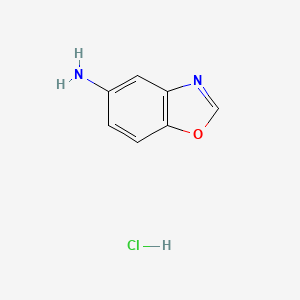

1,3-Benzoxazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

1,3-benzoxazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUGXJQSRPVQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation to Form Ester Intermediate

- Reactants: 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride.

- Conditions: The condensation is performed in a mixed organic solvent system, typically xylene combined with DMF (dimethylformamide), DMAc (dimethylacetamide), or NMP (N-methylpyrrolidone).

- Temperature: Around 95 ± 2 °C.

- Outcome: Formation of an ester intermediate with high selectivity, avoiding amide impurities.

Step 2: Cyclization to Form 2-(nitrophenyl)-5-nitrobenzoxazole

- Catalyst: Strong acid such as p-toluenesulfonic acid.

- Conditions: Reflux with water removal at approximately 125 ± 2 °C.

- Outcome: Cyclization of the ester intermediate to the benzoxazole ring system.

Step 3: Catalytic Hydrogenation to 2-(aminophenyl)-5-aminobenzoxazole

- Catalyst: 5% Pd/C.

- Solvent: Tetrahydrofuran (THF) preferred.

- Conditions: Hydrogen pressure of 0.9 ± 0.1 MPa, temperature 65 ± 1 °C.

- Outcome: Reduction of nitro groups to amino groups, yielding the target compound with high purity.

Purification

- Post-hydrogenation, the mixture is treated with activated carbon for decolorization, followed by filtration, crystallization, and drying under vacuum.

Yield and Purity Data

The method achieves high yields and purities, as summarized in the following table extracted from the patent examples:

| Example | Solvent System | Condensation Temp (°C) | Cyclization Temp (°C) | Two-step Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|

| 1 | Xylene + DMF | 95 ± 2 | 125 ± 2 | 92.1 | 99.1 |

| 2 | Xylene + DMAc | 102 ± 2 | 132 ± 2 | 88.6 | 98.6 |

| 3 | Xylene + NMP | 108 ± 2 | 138 ± 2 | 87.0 | 98.2 |

| 4 | Toluene + DMF | 65 ± 2 | 95 ± 2 | 89.1 | 99.0 |

| 5 | Toluene + DMAc | 75 ± 2 | 105 ± 2 | 84.7 | 98.5 |

| 6 | Toluene + NMP | 85 ± 2 | 115 ± 2 | 84.0 | 98.0 |

This data demonstrates the robustness of the method across different solvent systems with yields consistently above 84% and purities near or above 98%.

Comparative Analysis of Preparation Approaches

| Preparation Aspect | Method via Ester Intermediate and Pd/C Hydrogenation | Alternative Methods (e.g., Oxime Chlorination) |

|---|---|---|

| Selectivity | High; no amide impurities | Lower; multiple side reactions possible |

| Yield | High (~90% in condensation and cyclization steps) | Low (<40% in intermediate steps) |

| Purity | High (~99%) | Lower purity due to side products |

| Reaction Conditions | Moderate temperatures, common solvents | Multiple steps with harsher conditions |

| Scalability | Suitable for industrial scale | Less suitable due to low yields |

The ester intermediate route is superior in terms of yield, purity, and practicality for scale-up, addressing the shortcomings of earlier methods such as oxime chlorination and multi-step condensation.

Notes on Reaction Parameters and Optimization

- Solvent Choice: Mixed solvents of aromatic hydrocarbons (xylene or toluene) with polar aprotic solvents (DMF, DMAc, NMP) enhance reaction efficiency.

- Temperature Control: Precise temperature management during condensation and cyclization is crucial for maximizing yield and purity.

- Catalyst Loading: Pd/C catalyst at around 5% weight is effective for hydrogenation.

- Hydrogenation Conditions: Pressure maintained between 0.6–1.2 MPa and temperature between 45–80 °C optimize reduction without over-reduction or degradation.

- Post-reaction Treatment: Activated carbon treatment and crystallization improve product color and purity.

Summary of Key Research Findings

- The patented preparation method offers a cost-effective, high-yield, and high-purity synthesis of 1,3-benzoxazol-5-amine hydrochloride via a three-step process involving condensation, cyclization, and catalytic hydrogenation.

- The use of 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride as starting materials leads to selective ester formation, avoiding amide byproducts.

- The process is versatile with respect to solvent systems and scalable for industrial production.

- Hydrogenation under mild conditions with Pd/C catalyst efficiently converts nitro groups to amino groups, yielding the target compound with purity exceeding 99% by HPLC.

Chemical Reactions Analysis

Substitution Reactions

The amine group undergoes nucleophilic substitution under acidic or basic conditions. Common reactions include:

Oxidation and Reduction

The benzoxazole ring’s stability limits oxidation, but the amine group can participate in redox reactions:

Cyclization and Ring-Opening Reactions

The benzoxazole ring reacts under harsh conditions to form fused heterocycles:

Electrophilic Aromatic Substitution

The electron-deficient benzoxazole ring directs substitution to specific positions:

Amide and Urea Formation

The amine group reacts with acylating agents for drug discovery applications:

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the benzoxazole core:

Scientific Research Applications

Chemical Properties and Reactions

1,3-Benzoxazol-5-amine hydrochloride is characterized by its unique structure, which allows it to participate in several chemical reactions:

- Oxidation : The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution : It can undergo nucleophilic substitution with various nucleophiles, including amines and thiols.

Chemistry

In the realm of chemistry, 1,3-benzoxazol-5-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry allows for the development of new materials with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that benzoxazole derivatives exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Studies have shown that 1,3-benzoxazol-5-amine hydrochloride can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

Medicine

Due to its diverse biological activities, 1,3-benzoxazol-5-amine hydrochloride is being explored as a therapeutic agent for conditions such as cancer and neurodegenerative diseases. Its mechanism of action involves interactions with specific molecular targets, influencing pathways critical to disease progression.

Industry

In industrial applications, this compound is utilized in the development of materials that exhibit desirable properties such as fluorescence and conductivity. These materials find use in electronics and photonics.

Case Studies

Several case studies illustrate the efficacy of 1,3-benzoxazol-5-amine hydrochloride:

- Progranulin Regulation : A study demonstrated that certain derivatives could enhance progranulin expression in human cells, indicating potential applications in neurodegenerative diseases.

- Antimalarial Activity : Novel derivatives synthesized from benzoxazole scaffolds exhibited promising results against malaria parasites in vitro.

- Cytotoxicity Profiling : Broad screening revealed selective toxicity against multiple cancer cell lines while sparing normal cells, underscoring therapeutic potential.

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have expanded the accessibility of benzoxazole derivatives:

- Catalytic Approaches : New catalysts have been developed to enhance yields and reduce reaction times during synthesis.

- Green Chemistry : Eco-friendly methods are being explored to synthesize these compounds without harmful solvents.

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the benzoxazole core, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Pharmacological and ADMET Profiles

- 1,3-Benzoxazol-5-amine hydrochloride derivatives (e.g., H-014) :

- 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine :

- Solubility : Methoxyethyl group enhances hydrophilicity compared to halogenated analogs .

Biological Activity

1,3-Benzoxazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.

Overview of 1,3-Benzoxazol-5-amine Hydrochloride

1,3-Benzoxazol-5-amine hydrochloride belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. This structural arrangement contributes to its unique chemical properties and biological activities. The compound is utilized in various scientific fields, including chemistry, biology, and medicine, as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that 1,3-benzoxazol-5-amine hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Active against Gram-positive bacteria | |

| Escherichia coli | Limited activity against Gram-negative bacteria | |

| Candida albicans | Exhibits antifungal properties |

In a study evaluating the antibacterial potential of benzoxazole derivatives, it was found that certain derivatives showed selective activity against Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains. This selectivity suggests potential for developing targeted antimicrobial agents .

Anticancer Properties

The anticancer activity of 1,3-benzoxazol-5-amine hydrochloride has been explored in various cancer cell lines. Notably:

| Cancer Cell Line | Effect Observed | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa (Cervical cancer) | Significant cytotoxicity | 15.0 | |

| K562 (Leukemia) | Moderate cytotoxicity | 20.0 | |

| A549 (Lung cancer) | High cytotoxicity | 10.0 |

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent .

The mechanism by which 1,3-benzoxazol-5-amine hydrochloride exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various cellular pathways. For instance, studies suggest that it can inhibit quorum sensing in Pseudomonas aeruginosa, potentially reducing virulence and biofilm formation .

Case Studies

Several case studies highlight the biological efficacy of benzoxazole derivatives:

- Progranulin Regulation : A study demonstrated that certain benzoxazole derivatives could enhance progranulin expression in human cells, suggesting potential applications in neurodegenerative diseases .

- Antimalarial Activity : Novel derivatives synthesized from benzoxazole scaffolds showed promising results in inhibiting malaria parasites in vitro, indicating their potential as antimalarial agents .

- Cytotoxicity Profiling : A broad screening of various benzoxazole derivatives revealed selective toxicity against multiple cancer cell lines while sparing normal cells, underscoring their therapeutic potential .

Q & A

Q. Methodological Considerations

- Key Reagents : Dehydrating agents (PPA, POCl₃), palladium catalysts (e.g., Pd(OAc)₂), and arylboronic acids.

- Purification : Cold diethyl ether precipitation or recrystallization from ethyl acetate .

How is the structural and purity validation of 1,3-Benzoxazol-5-amine derivatives performed?

Basic Research Question

Structural confirmation relies on ¹H/¹³C NMR for functional group analysis and LC-MS for molecular weight verification. For example, 2-(Furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine (6c ) shows distinct aromatic proton signals at δ 7.5–8.1 ppm in ¹H NMR and an [M+H]⁺ peak at m/z 277 in LC-MS . Purity is assessed via HPLC (e.g., >99% purity on C18 columns) .

Q. Advanced Techniques

- X-ray crystallography : Tools like SHELX and ORTEP-3 resolve crystal structures, particularly for derivatives with halogen substituents (e.g., iodine) that enhance heavy-atom contrast .

- Thermal Analysis : Melting points (e.g., 173–206°C for fluorophenyl derivatives) validate crystalline stability .

How can researchers optimize reaction yields for substituted benzoxazol-5-amine derivatives?

Advanced Research Question

Yield optimization requires tuning reaction parameters:

- Catalyst Systems : Pd(OAc)₂ with triphenylphosphine enhances Suzuki coupling efficiency .

- Solvent and Base : Polar aprotic solvents (dioxane) and weak bases (K₃PO₄) improve cross-coupling kinetics .

- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.

Q. Data-Driven Example

| Compound | Substituent | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 6c | Phenyl | 82 | Pd(OAc)₂, K₃PO₄, dioxane, 80°C |

| 6g | 4-Fluorophenyl | 24 | Pd(OAc)₂, K₃PO₄, dioxane, 100°C |

What experimental strategies evaluate benzoxazol-5-amine derivatives as adenosine A2A receptor antagonists?

Advanced Research Question

- Radioligand Binding Assays : Use tritiated antagonists (e.g., [³H]ZM241385) to measure receptor affinity (IC₅₀ values).

- Functional cAMP Assays : Assess inhibition of adenosine-induced cAMP production in HEK293 cells transfected with A2A receptors .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups in 6f ) with potency .

How can discrepancies in spectroscopic or crystallographic data be resolved?

Advanced Research Question

- 2D NMR Techniques : HSQC and COSY clarify ambiguous proton-carbon correlations in crowded aromatic regions .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or optimizes crystal packing motifs .

- Multi-Method Validation : Cross-validate X-ray data with powder diffraction to address twinning or disorder issues .

What strategies enhance the fluorescence properties of benzoxazol-5-amine derivatives for probe development?

Advanced Research Question

- Substituent Engineering : Electron-withdrawing groups (e.g., iodine, nitro) red-shift emission wavelengths .

- Conjugation with Fluorophores : Attach pyrene or dansyl moieties to the amine group for ratiometric sensing .

- Solvatochromism Studies : Evaluate polarity-dependent emission shifts in solvents like DMSO or ethanol .

How are antimicrobial activities of benzoxazol-5-amine derivatives systematically tested?

Advanced Research Question

- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Kinetics : Monitor bactericidal/fungicidal effects over 24 hours .

- Mechanistic Probes : Use fluorescent derivatives to track cellular uptake via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.